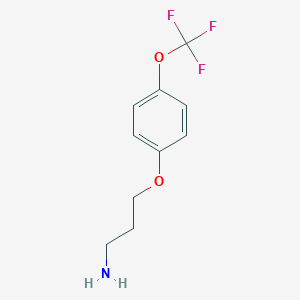

3-(4-(Trifluormethoxy)phenoxy)propan-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .

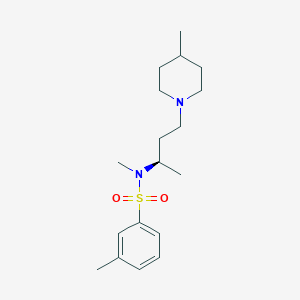

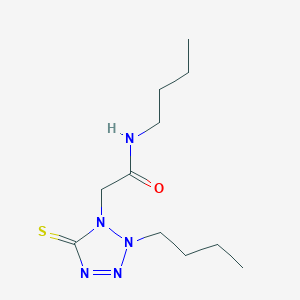

Molecular Structure Analysis

The molecular structure of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a derivative of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .Wissenschaftliche Forschungsanwendungen

Medizin: Synthese von Antidepressiva

“3-(4-(Trifluormethoxy)phenoxy)propan-1-amin” ist ein wichtiger Zwischenstoff bei der Synthese von Fluoxetin, einem weit verbreiteten Antidepressivum . Fluoxetin wirkt durch Hemmung der Wiederaufnahme von Serotonin, wodurch dessen Verfügbarkeit im synaptischen Spalt erhöht wird . Die Trifluormethylgruppe in der Verbindung trägt zur pharmakokinetischen Stabilität und Lipophilie des Medikaments bei und verstärkt dessen therapeutische Wirksamkeit .

Landwirtschaft: Entwicklung von Pestiziden

In der Landwirtschaft könnten Derivate dieser Verbindung zur Entwicklung neuartiger Pestizide erforscht werden. Die Trifluormethoxygruppe kann eine erhöhte biologische Aktivität und Umweltstabilität verleihen, was sie zu einem potenziellen Kandidaten für die Schädlingsbekämpfungsforschung macht .

Materialwissenschaften: Fluorierte Polymere

Die Einarbeitung von “this compound” in Polymere kann zu Materialien mit verbesserten Eigenschaften führen. Fluorierte Polymere sind bekannt für ihre hohe Beständigkeit gegen Lösungsmittel, Säuren und Basen sowie ihre thermische Stabilität. Dadurch eignen sie sich für den Einsatz in rauen chemischen Umgebungen .

Umweltwissenschaften: Tracerstudien

Aufgrund ihrer charakteristischen Trifluormethylgruppe kann diese Verbindung als Tracer oder Markierung in Umweltstudien verwendet werden, um die Bewegung und Verteilung organischer Moleküle in Ökosystemen zu verfolgen .

Biochemie: Studien zur Protein-Wechselwirkung

In der Biochemie kann die Verbindung verwendet werden, um Proteine oder Peptide zu modifizieren und so eine fluorierte Einheit einzuführen, die mit Hilfe der ^19F-NMR-Spektroskopie nachgewiesen werden kann. Dies ermöglicht die Untersuchung von Protein-Wechselwirkungen und -dynamiken auf molekularer Ebene .

Pharmakologie: Forschung zum Drogenstoffwechsel

Die Trifluormethylgruppe ist ein häufiges Merkmal vieler Arzneimittel. Die Untersuchung des Stoffwechsels von “this compound” kann Einblicke in die Stoffwechselwege und potenziellen Biotransformationen von Arzneimitteln mit ähnlichen Strukturmotiven liefern .

Wirkmechanismus

Target of Action

The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.

Biochemische Analyse

Biochemical Properties

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine to the active sites of these enzymes, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can alter the expression of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSJWOKLUNXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618610 |

Source

|

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189876-53-7 |

Source

|

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

![2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B223393.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)

![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)